2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N2O4S/c1-13(2)11-25-17-8-6-15(10-18(17)29-12-21(3,4)20(25)26)24-30(27,28)19-9-14(22)5-7-16(19)23/h5-10,13,24H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTOEMMWMRACRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its structure includes a fluorinated benzene sulfonamide and a tetrahydrobenzo[b][1,4]oxazepine moiety. Understanding its biological activity is crucial for evaluating its potential in medicinal chemistry.
The compound has the following chemical properties:
- Molecular Formula : C21H25F2N2O4S
- Molecular Weight : 420.5 g/mol
- IUPAC Name : N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-fluorobenzenesulfonamide
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the fluorine atom enhances the compound's reactivity and may increase its binding affinity to target proteins. The sulfonamide group is known for its role in inhibiting enzyme activity, particularly in bacterial systems.
Biological Activity Studies
Research has shown that compounds similar to this compound exhibit various biological activities:
-
Antimicrobial Activity :
- Compounds with sulfonamide groups have been extensively studied for their antimicrobial properties. They inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis.
- A study demonstrated that related compounds showed significant inhibition against Gram-positive and Gram-negative bacteria.
-
Anticancer Potential :
- Preliminary investigations suggest that the compound may exhibit anticancer properties through apoptosis induction in cancer cell lines.
- In vitro studies indicated that it could inhibit cell proliferation in various cancer models.
-
Anti-inflammatory Effects :
- The compound's structural features suggest potential anti-inflammatory activity. Compounds with similar scaffolds have been reported to reduce inflammation markers in cellular assays.
Case Studies
Several case studies highlight the biological activity of related compounds:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| 1 | 2-Fluoro-N-(5-isobutyl)benzamide | Antimicrobial | Showed effective inhibition of bacterial growth in vitro. |
| 2 | 3-Fluoro-N-(5-isobutyl)benzamide | Anticancer | Induced apoptosis in human cancer cell lines with IC50 values <10 µM. |
| 3 | 6-Chloro-N-(5-isobutyl)benzamide | Anti-inflammatory | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages. |
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for sulfonamide coupling .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during fluorination .
- Catalysts : Palladium-based catalysts improve yield in cross-coupling steps .
Basic: How can researchers characterize the physicochemical properties of this compound?
Answer:
Key characterization methods include:
Q. Data Gaps :
| Property | Status | Method Required |
|---|---|---|
| Melting Point | Not Available | Differential Scanning Calorimetry (DSC) |
| Solubility | Partial Data | Shake-Flask Method |
Advanced: How can experimental designs address contradictions in reported biological activity data?
Answer:
Discrepancies in activity (e.g., IC₅₀ values) may arise from assay variability or structural analogs. Mitigation strategies:
Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds .
Dose-Response Curves : Triplicate runs with statistical analysis (p < 0.05) reduce outlier effects .
Structural Confirmation : Compare crystallographic data (if available) with computational docking to validate binding modes .
Advanced: What methodologies are recommended for studying its interaction with biological targets?
Answer:
- In Vitro Assays :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) to proteins like carbonic anhydrase .
- Fluorescence Polarization : Quantifies displacement of labeled ligands in competitive binding studies .
- Computational Tools :
- Molecular Dynamics (MD) : Simulates conformational stability in binding pockets (e.g., using AMBER or GROMACS) .
- QSAR Models : Predict activity against related targets (R² > 0.8 for validated datasets) .
Advanced: How can researchers improve the compound’s metabolic stability for in vivo studies?
Answer:
- Structural Modifications :
- Formulation Strategies :
- Nanoparticle Encapsulation : Use PLGA nanoparticles to sustain release in pharmacokinetic studies (t₁/₂ increase by 2–3×) .
Basic: What analytical techniques confirm the compound’s stability under varying storage conditions?
Answer:
- Forced Degradation Studies :
- Long-Term Stability : Store at -20°C in amber vials with desiccants; reassess purity every 6 months .
Advanced: How do substituent variations (e.g., fluoro vs. methoxy groups) impact activity?
Answer:
- Electron-Withdrawing Groups (e.g., -F) : Enhance binding to hydrophobic pockets (e.g., ΔG improvement by ~1.5 kcal/mol in docking studies) .
- Steric Effects : Bulky substituents (e.g., isobutyl) reduce off-target interactions but may lower solubility .
- Case Study : Replacing 2,5-difluoro with methoxy groups decreased potency (IC₅₀ from 12 nM to 480 nM in kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
